

Application Notes and Protocols for Immunoprecipitation of IRP1 Protein Partners

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron Regulatory Protein 1 (IRP1), also known as cytosolic aconitase (ACO1), is a bifunctional protein that plays a central role in maintaining cellular iron homeostasis.[1] Depending on cellular iron status, IRP1 can act as either an RNA-binding protein or as an enzyme. In iron-deficient cells, IRP1 binds to iron-responsive elements (IREs) in the untranslated regions of messenger RNAs (mRNAs) that encode proteins involved in iron uptake, storage, and export. This interaction post-transcriptionally regulates the expression of these proteins to increase iron availability.[1] Conversely, in iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[1]

Given its critical role in iron metabolism, identifying the protein partners of IRP1 is essential for a comprehensive understanding of its regulatory functions and for exploring its potential as a therapeutic target in diseases associated with iron dysregulation. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a powerful technique for identifying protein-protein interactions.[2] This document provides a detailed protocol for the immunoprecipitation of endogenous IRP1 to identify its interacting protein partners.

Key IRP1 Protein Interaction

A primary and well-documented interacting partner of IRP1 is the F-box and leucine-rich repeat protein 5 (FBXL5). FBXL5 is a component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase



complex. The interaction between FBXL5 and IRP1 is crucial for the regulation of IRP1 stability. Under conditions of high iron and oxygen, FBXL5 targets IRP1 for ubiquitination and subsequent proteasomal degradation. This mechanism ensures that when iron is abundant, the RNA-binding activity of IRP1 is diminished, allowing for the translation of proteins involved in iron storage, such as ferritin.

Experimental Protocols

Co-Immunoprecipitation of Endogenous IRP1 and Associated Proteins

This protocol describes the immunoprecipitation of endogenous IRP1 from mammalian cell lysates to identify interacting proteins.

Materials and Reagents:

- Cell Lines: Mammalian cell line expressing endogenous IRP1 (e.g., HEK293T, HeLa)
- Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- · Antibodies:
 - Anti-IRP1 antibody validated for immunoprecipitation (e.g., rabbit polyclonal or mouse monoclonal)
 - Normal Rabbit or Mouse IgG (Isotype control)
- Beads: Protein A/G magnetic beads or agarose beads
- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS), ice-cold
 - Lysis Buffer (Non-denaturing): 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors just before use (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™). Note: The choice of lysis

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buffer is critical and may require optimization. Non-ionic detergents like Triton X-100 or NP-40 are generally preferred for preserving protein-protein interactions.[3][4]

- Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100)
 or Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 1x Laemmli sample buffer for subsequent Western blot analysis.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine elution)

Procedure:

- · Cell Culture and Harvest:
 - Culture cells to approximately 80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Scrape cells in ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.[5]
- Cell Lysis:
 - Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 10⁷ cells).
 - Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add 20-30 μL of Protein A/G beads to the cleared lysate.
 - Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[6]

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 Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

Immunoprecipitation:

- Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay). A starting amount of at least 1 mg of total protein is recommended.
- Add the primary anti-IRP1 antibody to the lysate (the optimal amount should be determined empirically, typically 1-5 μg).
- In a parallel tube, add the same amount of isotype control IgG to an equal amount of lysate.
- Incubate overnight at 4°C with gentle rotation.
- Immune Complex Capture:
 - \circ Add 30-50 µL of pre-washed Protein A/G beads to each tube.
 - Incubate for 2-4 hours at 4°C with gentle rotation.

Washing:

- Pellet the beads and discard the supernatant.
- Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant. This step is critical to minimize background.[6]

Elution:

- For Mass Spectrometry: Elute the bound proteins by adding 50-100 μL of 0.1 M Glycine-HCl (pH 2.5-3.0). Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing 5-10 μL of neutralization buffer.
- For Western Blotting: Resuspend the beads in 30-50 μL of 1x Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins. Pellet the beads, and the



supernatant is ready for SDS-PAGE.

- Downstream Analysis:
 - For identification of novel protein partners, the eluted samples can be analyzed by mass spectrometry (LC-MS/MS).
 - To validate known interactions (e.g., with FBXL5), the eluates can be analyzed by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.

Data Presentation

While a comprehensive quantitative mass spectrometry dataset for the IRP1 interactome is not readily available in the public domain, a successful Co-IP mass spectrometry experiment would typically yield data that can be summarized as follows. The table below is a template representing expected results from a hypothetical experiment comparing IRP1 immunoprecipitation with an isotype control.

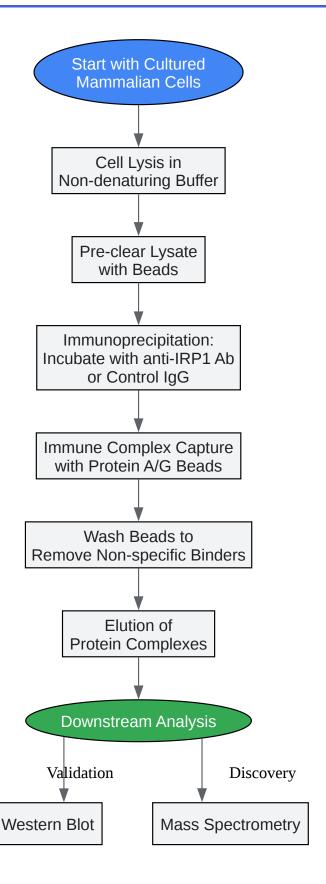


Protein ID (Gene Name)	IRP1 IP (Spectral Counts)	Control IgG IP (Spectral Counts)	Fold Enrichment (IRP1/Control)	Known/Potentia I Function in Iron Metabolism
P21399 (ACO1/IRP1)	250	2	125	Bait Protein
Q9H4B4 (FBXL5)	45	1	45	E3 Ubiquitin Ligase, targets IRP1 for degradation
P02794 (TFRC)	15	0	-	Transferrin Receptor 1 (Regulated by IRP1)
P02792 (FTH1)	10	0	-	Ferritin Heavy Chain (Regulated by IRP1)
Q96P70 (Hypothetical Partner 1)	20	0	-	Unknown
P12345 (Hypothetical Partner 2)	18	1	18	Unknown

Note: The data presented in this table is illustrative and does not represent actual experimental results.

Visualization of Workflows and Pathways Experimental Workflow for IRP1 Co-Immunoprecipitation



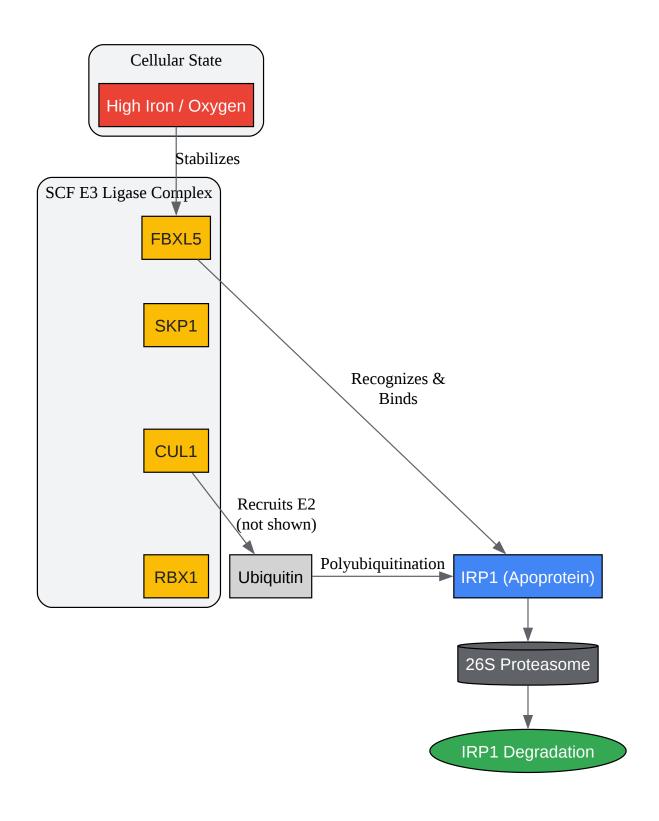


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Caption: Workflow for IRP1 co-immunoprecipitation.



Signaling Pathway of FBXL5-Mediated IRP1 Degradation



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Caption: FBXL5-mediated ubiquitination and degradation of IRP1.

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